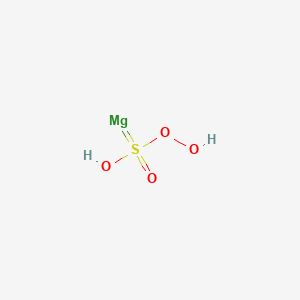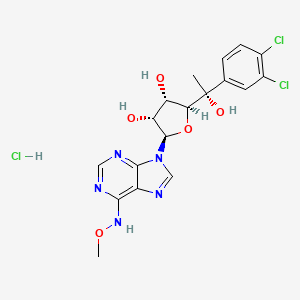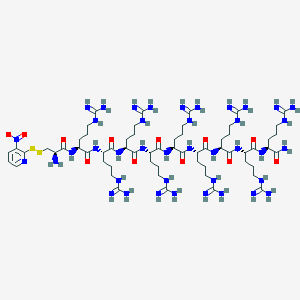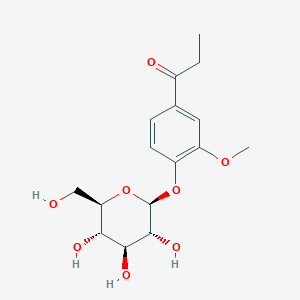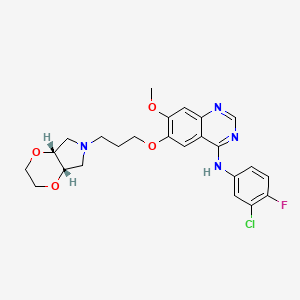
Larotinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Larotinib is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of advanced esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification . This compound has shown promising antitumor activity and manageable safety profiles in clinical trials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Larotinib involves multiple steps, including the preparation of various intermediates. Key steps include the formation of Vilsmeier reagent from non-phosphorus reagents and N,N-dimethylformamide in an aprotic organic solvent . The process also involves the use of 1H NMR and 13C NMR spectroscopy to confirm the structure of intermediates .
Industrial Production Methods: Industrial production of this compound is carried out by Sunshine Lake Pharma Co. Ltd. The process involves large-scale synthesis and purification techniques to ensure the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Larotinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products .
Aplicaciones Científicas De Investigación
Larotinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors.
Biology: Investigated for its effects on cell signaling pathways and cellular responses.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Larotinib exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival . The primary molecular targets include the Ras/Raf/mitogen-activated protein kinase pathway, the phosphatidylinositol-3-kinase/AKT pathway, and the Janus kinase/signal transducer and activator of transcription pathway .
Comparación Con Compuestos Similares
Gefitinib: Used for the treatment of non-small cell lung cancer with epidermal growth factor receptor mutations.
Uniqueness of Larotinib: this compound is unique in its specific application for esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification. It has shown better efficacy and acceptable safety profiles in clinical trials compared to other tyrosine kinase inhibitors .
Propiedades
Fórmula molecular |
C24H26ClFN4O4 |
|---|---|
Peso molecular |
488.9 g/mol |
Nombre IUPAC |
6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C24H26ClFN4O4/c1-31-20-11-19-16(24(28-14-27-19)29-15-3-4-18(26)17(25)9-15)10-21(20)32-6-2-5-30-12-22-23(13-30)34-8-7-33-22/h3-4,9-11,14,22-23H,2,5-8,12-13H2,1H3,(H,27,28,29)/t22-,23+ |
Clave InChI |
UFUKZMIXTOMMLU-ZRZAMGCNSA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4C[C@@H]5[C@H](C4)OCCO5 |
SMILES canónico |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CC5C(C4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


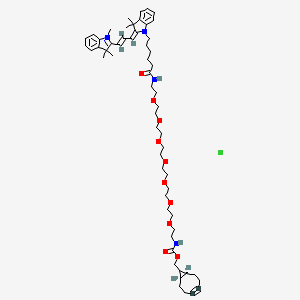

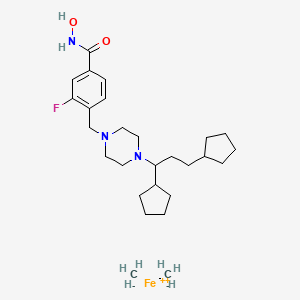
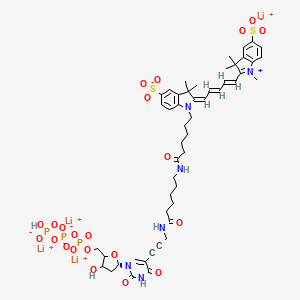
![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)
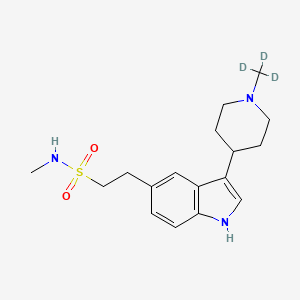
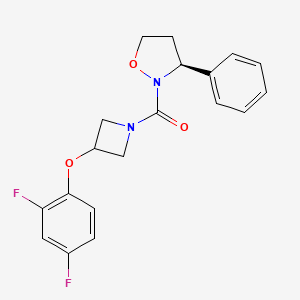

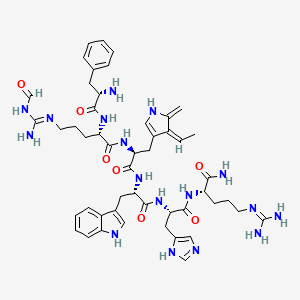
![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
